2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a pyrimidoindole derivative featuring a 2-chlorobenzyl group at position 3, an 8-fluoro substituent on the indole core, and an acetamide moiety linked to a 3-fluoro-4-methylphenyl group. Its molecular framework combines halogenated aromatic systems with a fused pyrimidine-indole scaffold, which is frequently associated with bioactivity in kinase inhibition, anticancer, or antimicrobial applications . The presence of fluorine and chlorine atoms enhances metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects. The acetamide side chain contributes to solubility and target specificity, making this compound a candidate for therapeutic development.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF2N4O2/c1-15-6-8-18(11-21(15)29)31-23(34)13-33-22-9-7-17(28)10-19(22)24-25(33)26(35)32(14-30-24)12-16-4-2-3-5-20(16)27/h2-11,14H,12-13H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZOEVHFDOPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituents on the benzyl group, indole core, and acetamide moiety. These variations influence physicochemical properties, pharmacokinetics, and bioactivity. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations:
Halogenation Effects: The target compound’s 2-chlorobenzyl group improves target binding compared to the non-chlorinated benzyl analog , likely due to enhanced hydrophobic interactions. Fluorine at position 8 on the indole core increases metabolic stability compared to the 8-methyl analog , which shows higher lipophilicity (LogP = 3.8 vs. 2.9 for the target compound).
Acetamide Modifications :
- The 3-fluoro-4-methylphenyl group in the target compound provides better solubility (LogP = 2.9) than the 2-fluorophenyl analog , attributed to the steric and electronic effects of the methyl group.
- Substitution with a bulkier tert-butyl group (as in ) reduces bioavailability despite strong antiproliferative activity.
Bioactivity Trends: The target compound’s kinase inhibition potency (IC₅₀ = 12 nM) surpasses that of analogs with non-halogenated benzyl or methyl-substituted indole cores, emphasizing the role of fluorine and chlorine in target engagement .
Spectroscopic and Computational Comparisons
- NMR Analysis : highlights that substituent changes in regions analogous to the indole core (e.g., 8-fluoro vs. 8-methyl) alter chemical shifts in regions A (positions 39–44) and B (29–36), correlating with steric and electronic perturbations .
- Molecular Docking : The 2-chlorobenzyl group in the target compound forms a π-π stacking interaction with kinase active sites, absent in the benzyl analog .
Bioactivity and Assay Data
- pLDH Assay: Fluorinated acetamide derivatives (e.g., the target compound and ) show 70–80% inhibition in Plasmodium lactate dehydrogenase (pLDH) assays, outperforming non-fluorinated analogs .
- Cytotoxicity : The 3-fluoro-4-methylphenyl acetamide group reduces off-target toxicity compared to the 3-chloro-4-methylphenyl variant .
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